molecular formula C11H12O3 B118660 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one CAS No. 63740-97-6

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

Cat. No. B118660
CAS RN: 63740-97-6
M. Wt: 192.21 g/mol
InChI Key: VHOZZIUFGVJOEL-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one, also known as 1-(1,3-benzodioxol-5-yl)-1-butanone, is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is typically stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one involves the reaction of 1,2-methylenedioxybenzene with n-butyric anhydride in the presence of boron trifluoride diethyl etherate . The reaction is carried out at -5°C for 3.25 hours . After the reaction, the mixture is quenched with sodium acetate solution, and the organic layer is separated and washed with 5% NaOH . The crude product is then purified by column chromatography to yield the desired compound .


Molecular Structure Analysis

The InChI code for 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is 1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one is a solid at room temperature . It has a molecular weight of 192.21 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . The compound has a Log Po/w (iLOGP) of 2.34, indicating its lipophilicity . It has a water solubility of 0.646 mg/ml .

Scientific Research Applications

Life Science Research

In the realm of life sciences, this compound is utilized as a building block for more complex molecules. It’s often employed in the synthesis of various biochemical compounds that are used in medical research, particularly in the development of new pharmaceuticals. Its role in the synthesis of potential anticancer agents has been highlighted, with studies exploring its incorporation into indole-based structures that exhibit antiproliferative activity against various cancer cell lines .

Chemical Synthesis

As a chemical synthesis building block, this compound is used to create a wide array of organic molecules. Its versatility allows chemists to construct complex structures that can be used in various chemical reactions and processes. The compound’s role in the synthesis of nervous system stimulants has been documented, showcasing its importance in the development of new therapeutic agents .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, avoiding ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZZIUFGVJOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473093
Record name 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one

CAS RN

63740-97-6
Record name 1-(2H-1,3-Benzodioxol-5-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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